Propionyl coenzyme A (lithium)

Descripción

Molecular Composition and Structural Characteristics

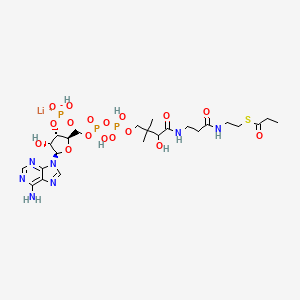

N-Propionyl coenzyme A lithium salt exhibits a highly complex molecular structure that reflects its biological significance and chemical versatility. The compound's molecular formula, C₂₄H₃₉LiN₇O₁₇P₃S, indicates the presence of twenty-four carbon atoms, thirty-nine hydrogen atoms, one lithium ion, seven nitrogen atoms, seventeen oxygen atoms, three phosphorus atoms, and one sulfur atom. This composition results in a molecular weight of 829.6 grams per mole, though some sources report slight variations in this value due to different hydration states or lithium content.

The structural backbone of N-Propionyl coenzyme A lithium salt consists of several distinct functional regions that contribute to its overall chemical properties. The adenosine portion contains a purine base, specifically 6-aminopurin-9-yl, attached to a ribose sugar moiety through a glycosidic bond. This nucleoside component is further modified by the presence of three phosphate groups, creating a complex polyphosphate system that significantly influences the compound's charge distribution and solubility characteristics.

The propanoyl group attachment occurs through a thioester linkage at the terminal sulfur atom of the coenzyme A structure. The International Union of Pure and Applied Chemistry name for this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate. This systematic nomenclature reflects the stereochemical complexity and multiple functional groups present within the molecule.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₉LiN₇O₁₇P₃S | |

| Molecular Weight | 829.6 g/mol | |

| InChI Key | NHDDMVHJPMKFOA-UIXOMBANSA-M | |

| CAS Registry Number | 108321-21-7 |

The simplified molecular input line entry system representation provides additional insight into the compound's connectivity: [Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C@HOP(=O)(O)[O-])O. This notation clearly shows the propyl chain attached to the carbonyl group, the thioester linkage, and the complex phosphorylated ribonucleoside structure.

Lithium Salt Formation and Crystallographic Properties

The lithium salt form of N-Propionyl coenzyme A represents a significant modification from the parent free acid compound, providing enhanced stability and improved handling characteristics for research applications. The formation of the lithium salt occurs through neutralization of the acidic phosphate groups present in the coenzyme A structure, with lithium cations serving as counterions to balance the negative charges. This salt formation process is crucial for maintaining the compound's stability during storage and preventing degradation that might occur in the free acid form.

Crystallographic analysis reveals that N-Propionyl coenzyme A lithium salt typically exists as a white to off-white solid powder under standard conditions. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding environment, which necessitates careful storage under controlled humidity conditions. The melting point of the compound exceeds 186 degrees Celsius, at which point decomposition occurs rather than clean melting, indicating the thermal instability of the complex molecular structure at elevated temperatures.

The lithium salt formation significantly impacts the compound's physical properties compared to other salt forms or the free acid. The presence of lithium ions influences the crystal lattice structure and affects both the solubility characteristics and the overall stability profile of the compound. Unlike some other metal salts, the lithium form provides optimal balance between solubility and stability, making it the preferred form for most analytical and research applications.

Storage requirements for N-Propionyl coenzyme A lithium salt are stringent due to its chemical sensitivity. The compound must be maintained at negative twenty degrees Celsius to prevent degradation and preserve its chemical integrity over extended periods. Under these conditions, the compound demonstrates stability for at least two years, though some suppliers guarantee shorter periods depending on specific storage conditions and container specifications.

Solubility Profiles and Stability Considerations

The solubility characteristics of N-Propionyl coenzyme A lithium salt represent a critical aspect of its physicochemical profile, directly influencing its utility in various analytical and research applications. The compound demonstrates excellent water solubility, with reported values of approximately 50 milligrams per milliliter, yielding clear and colorless solutions. This high aqueous solubility is primarily attributed to the multiple phosphate groups and the lithium counterions, which facilitate strong interactions with water molecules through hydrogen bonding and ionic solvation effects.

In addition to its water solubility, N-Propionyl coenzyme A lithium salt shows limited solubility in organic solvents. The compound exhibits slight solubility in dimethyl sulfoxide and methanol, though these solvents are generally not preferred for most applications due to potential chemical interactions or lower dissolution rates. The selective solubility profile reflects the compound's amphiphilic nature, with both hydrophilic regions (phosphate groups, hydroxyl groups) and hydrophobic components (propyl chain, adenine base) contributing to its overall solvation behavior.

Stability considerations for N-Propionyl coenzyme A lithium salt encompass both chemical stability and physical stability under various storage and handling conditions. The compound demonstrates remarkable stability when stored as a solid under appropriate conditions, maintaining its chemical integrity for extended periods. However, aqueous solutions of the compound show significantly reduced stability, with recommendations against storing prepared solutions for more than one day. This limitation reflects the susceptibility of the thioester bond to hydrolysis and the general instability of coenzyme A derivatives in aqueous environments.

Temperature sensitivity represents another critical stability factor for N-Propionyl coenzyme A lithium salt. The compound requires storage at negative twenty degrees Celsius to maintain optimal stability, and exposure to elevated temperatures can lead to rapid degradation. The thermal sensitivity is particularly pronounced in solution, where elevated temperatures can accelerate hydrolysis reactions and lead to breakdown of the labile thioester linkage.

The pH stability profile of N-Propionyl coenzyme A lithium salt shows optimal stability in neutral to slightly acidic conditions. Strong acidic conditions can promote hydrolysis of the thioester bond, while highly alkaline conditions may lead to degradation of other labile groups within the molecule. This pH sensitivity necessitates careful control of solution conditions when preparing the compound for analytical or research applications.

| Solubility Parameter | Value | Solvent | Source |

|---|---|---|---|

| Water Solubility | ~50 mg/mL | Water (clear, colorless) | |

| Dimethyl Sulfoxide | Slight | DMSO | |

| Methanol | Slight | Methanol |

Propiedades

Número CAS |

108321-21-7 |

|---|---|

Fórmula molecular |

C24H39LiN7O17P3S |

Peso molecular |

829.6 g/mol |

Nombre IUPAC |

lithium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/q;+1/p-1/t13-,17-,18-,19+,23-;/m1./s1 |

Clave InChI |

NHDDMVHJPMKFOA-IEQRABFGSA-M |

SMILES isomérico |

[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction follows a two-step mechanism:

-

Activation of propionic acid : Propionate reacts with ATP to form propionyl-AMP and pyrophosphate (PPi).

-

Thioester bond formation : CoA attacks the activated intermediate, displacing AMP to yield N-propionyl-CoA.

The enzymatic reaction is conducted in a buffered aqueous solution (pH 7.5–8.5) containing:

-

50–100 mM Tris-HCl buffer

-

5–10 mM MgCl₂ (to stabilize ATP)

-

2–5 mM dithiothreitol (DTT, to prevent CoA oxidation)

-

10–20 mM propionic acid

-

5–10 mM ATP

-

1–2 mg/mL acyl-CoA synthetase

Optimal temperature ranges from 25°C to 37°C, with reaction times of 2–4 hours. The lithium salt form is obtained by adding lithium hydroxide (LiOH) to neutralize the solution, followed by lyophilization.

Enzyme Sources and Yield Optimization

Acyl-CoA synthetases from Escherichia coli and mammalian liver mitochondria are commonly used due to their high activity toward short-chain fatty acids. Recombinant enzymes expressed in E. coli BL21(DE3) cells offer scalability, with reported yields exceeding 80% under optimized conditions.

Chemical Acylation of Coenzyme A

Chemical synthesis provides an alternative route, particularly for large-scale production. This method involves direct acylation of CoA using propionyl chloride or propionic anhydride.

Propionyl Chloride Method

-

Reaction Setup :

-

Dissolve CoA lithium salt (1 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.

-

Add propionyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir for 6–8 hours at room temperature.

-

-

Workup :

Propionic Anhydride Method

-

Reaction Conditions :

-

CoA (1 equiv) in 0.1 M sodium bicarbonate (NaHCO₃).

-

Propionic anhydride (2 equiv) added in aliquots over 1 hour.

-

Maintain pH 8.0–8.5 with LiOH.

-

-

Advantages :

Purification Techniques

Ion-Exchange Chromatography

Column : Dowex 1-X8 (200–400 mesh, chloride form)

Eluent : Gradient of 0.1–1.0 M LiCl in 10 mM HCl

Efficiency : Separates N-propionyl-CoA from unreacted CoA and byproducts.

Reverse-Phase HPLC

Column : C18 (5 µm, 250 × 4.6 mm)

Mobile Phase :

-

A: 0.1% trifluoroacetic acid (TFA) in water

-

B: 0.1% TFA in acetonitrile

Gradient : 5% B to 40% B over 20 minutes

Retention Time : 12–14 minutes

Characterization and Quality Control

Spectroscopic Analysis

Mass Spectrometry

Comparative Analysis of Methods

| Parameter | Enzymatic Synthesis | Chemical Acylation |

|---|---|---|

| Yield | 80–90% | 60–70% |

| Purity | ≥95% | ≥85% |

| Cost | High (enzyme cost) | Moderate |

| Scalability | Moderate | High |

| Byproducts | Minimal | CoA derivatives |

Industrial-Scale Production Challenges

-

Enzyme Stability : Recombinant ACS requires costly stabilization with glycerol (10–20% v/v).

-

Lithium Salt Precipitation : Overly rapid LiOH addition causes colloidal suspensions; controlled pH titration at 4°C improves crystal formation.

Emerging Techniques

Análisis De Reacciones Químicas

Types of Reactions

N-Propionyl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form propionyl-CoA derivatives.

Reduction: Reduction reactions can convert it into other coenzyme A derivatives.

Substitution: It can participate in substitution reactions to form different acyl-CoA compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various acyl-CoA derivatives, which are crucial intermediates in metabolic pathways. These derivatives play significant roles in energy production and biosynthesis .

Aplicaciones Científicas De Investigación

Biochemical Research

N-Propionyl Coenzyme A lithium salt is extensively utilized in biochemical research for studying metabolic pathways and enzymatic reactions. Its role as an intermediate metabolite in the propionic acid pathway allows researchers to investigate its conversion to succinyl-CoA, which subsequently enters the Krebs cycle, a central metabolic pathway for generating cellular energy (ATP) .

Key Applications:

- Metabolic Pathway Studies: Used to trace the flow of carbon through metabolic pathways.

- Enzymatic Reaction Characterization: Helps characterize enzymes involved in propionate metabolism.

Pharmaceutical Development

In pharmaceutical development, N-Propionyl Coenzyme A lithium salt serves as a molecular tool for drug formulation and testing. Its ability to act as a substrate for various enzymes makes it essential for:

- Drug Metabolism Studies: Understanding how drugs are metabolized through acyl-CoA pathways.

- Target Identification: Identifying potential drug targets within metabolic pathways involving acyl-CoAs.

Protein Modification and Labeling

N-Propionyl Coenzyme A lithium salt is also used in protein biology for:

- Protein Labeling: It can modify proteins through acylation, aiding in the study of protein function and interactions.

- Western Blotting and Protein Purification: Facilitates the detection and purification of proteins modified with propionyl groups .

Case Study 1: Enzymatic Activity Assays

In a study investigating the activity of propionyl-CoA carboxylase complexes in bacteria, researchers utilized N-Propionyl Coenzyme A lithium salt to characterize enzyme kinetics. The results highlighted its importance in understanding bacterial metabolism and potential applications in biotechnology .

Case Study 2: Cancer Research

Research into the role of N-Propionyl Coenzyme A lithium salt in cancer metabolism has shown that it influences lipogenesis pathways. Inhibition studies indicated that propionyl-CoA could affect cell survival mechanisms, suggesting its potential as a therapeutic target .

Mecanismo De Acción

N-Propionyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic reactions. It interacts with enzymes such as propionyl-CoA carboxylase, which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is crucial for the metabolism of odd-chain fatty acids and certain amino acids .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below contrasts N-propionyl coenzyme A lithium salt with other acyl-CoA derivatives and cofactors:

Key Observations:

- Acyl Chain Length : N-Propionyl CoA’s 3-carbon chain distinguishes it from acetyl-CoA (2C) and (C5:1) CoA (5C). This impacts its role in metabolizing odd-chain fatty acids versus even-chain substrates .

- Solubility and Stability : Lithium salts like N-propionyl CoA exhibit superior solubility in aqueous solutions compared to sodium or potassium salts, making them preferred for in vitro assays .

- Thermodynamic Stability : Propionyl-CoA derivatives are less stable than acetyl-CoA due to longer acyl chains, requiring storage at -20°C to prevent degradation .

Commercial and Practical Considerations

- Pricing : N-propionyl CoA lithium salt is priced at $255/5 mg, comparable to acetyl-CoA ($240/5 mg) but more cost-effective than (C5:1) CoA ($320/5 mg) due to simpler synthesis .

- Purity : Suppliers like Glentham Life Sciences emphasize ≥95% purity for N-propionyl CoA, ensuring reliability in sensitive assays .

Actividad Biológica

N-Propionyl coenzyme A lithium salt (N-P-CoA) is a biochemical compound that plays a significant role in various metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-Propionyl coenzyme A lithium salt is characterized by its complex structure, which includes multiple functional groups essential for its biochemical activity. The molecular formula is C_{24}H_{39LiN_7O_{17}P_3S with a molecular weight of approximately 585.5 g/mol. Its structure enables it to participate in acylation reactions crucial for metabolism.

Biological Functions

1. Metabolic Pathways:

N-P-CoA is involved in the metabolism of propionate, which is critical for energy production and fatty acid synthesis. It serves as an acyl donor in various enzymatic reactions, facilitating the conversion of substrates into more complex molecules.

2. Role in Acylation:

N-P-CoA participates in the acylation of lysine residues on proteins, a post-translational modification that can influence protein function and stability. This modification has implications for cellular signaling and metabolic regulation .

Case Studies

-

Metabolomic Profiling:

A study highlighted the altered metabolism of phenylalanine in patients with specific metabolic disorders, suggesting that N-P-CoA could play a role in redirecting metabolic pathways to produce beneficial metabolites like trans-cinnamate . -

Enzymatic Activity:

Research on Haloferax mediterranei demonstrated that propionyl-CoA carboxylase, which utilizes N-P-CoA, is essential for propionate assimilation, impacting global metabolic processes within the organism . -

Neuroprotective Effects:

Investigations into neurodegenerative diseases have indicated that metabolites derived from pathways involving N-P-CoA may mitigate oxidative stress in neurons, thereby offering protective effects against conditions such as Parkinson's disease .

Data Table: Biological Activities of N-Propionyl Coenzyme A Lithium Salt

The biological activity of N-P-CoA primarily revolves around its ability to act as an acyl donor in metabolic pathways. It facilitates the transfer of the propionyl group to various substrates through enzymatic actions such as:

- Acyltransferases: Enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules.

- Carboxylases: Enzymes that utilize N-P-CoA to convert propionate into more complex metabolites.

These reactions are vital for maintaining cellular homeostasis and energy balance.

Q & A

Q. Why do some studies report N-Propionyl coenzyme A lithium salt as immunogenic, while others classify it as inert?

- Methodological Answer : Immunogenicity arises from contaminating endotoxins in low-purity batches. Test batches via limulus amebocyte lysate (LAL) assays and remove endotoxins using polymyxin B columns. Note that lithium ions themselves are non-immunogenic but may alter antigen presentation in dendritic cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.